molecular formula C15H11ClN4O3 B2650424 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- CAS No. 385376-16-9

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-

Cat. No. B2650424
CAS RN: 385376-16-9
M. Wt: 330.73
InChI Key: CUZLLYLPXCCYCF-UHFFFAOYSA-N
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Description

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a purine derivative and has been found to have interesting properties that make it useful in a variety of research fields.

Scientific Research Applications

Anticancer Potential

Oxazolo[5,4-d]pyrimidines have garnered attention as potential anticancer agents. In a recent study, novel derivatives of this compound were designed, synthesized, and evaluated in vitro for their cytotoxic activity against human cancer cell lines. Notably, they showed promising results against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cells . These derivatives could serve as leads for developing targeted therapies.

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a membrane transporter associated with multidrug resistance in cancer cells. Some oxazolo[5,4-d]pyrimidine derivatives exhibit P-gp inhibitory activity, potentially enhancing the effectiveness of chemotherapy by preventing drug efflux from cancer cells .

Pro-apoptotic Activity

Apoptosis (programmed cell death) plays a crucial role in cancer treatment. Certain oxazolo[5,4-d]pyrimidines demonstrate pro-apoptotic effects, promoting cell death in cancer cells .

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is implicated in tumor angiogenesis. In silico analysis revealed that these oxazolo[5,4-d]pyrimidine derivatives exhibit potent inhibitory activity against VEGFR-2. Targeting VEGFR-2 could help regulate tumor blood supply and inhibit tumor growth .

Druglikeness Assessment

Predictive models suggest favorable physicochemical and pharmacokinetic properties for these derivatives. Assessments related to administration, distribution, metabolism, and excretion (ADME) indicate their potential as drug candidates .

Structural Similarity to Nucleic Purine Bases

The presence of an isoxazole substituent at position 2 and aliphatic amino chains at position 7 in these derivatives makes them structurally similar to nucleic purine bases. This similarity may offer additional avenues for therapeutic intervention .

properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZLLYLPXCCYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

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